Regioisomeric Positional Halogen Differentiation: 4-Br/6-Cl vs. 6-Br/4-Cl Substitution Pattern
The target compound bears bromine at the 4-position and chlorine at the 6-position of the phenolic ring, a regioisomeric arrangement that is structurally distinct from its closest commercially cataloged analog, 2-[(R)-amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol (CAS: 1213217-03-8), which has the halogen positions reversed . This positional difference is expected to produce distinct electronic and steric profiles: bromine (van der Waals radius 1.85 Å) at the para position versus chlorine (1.75 Å) creates a different steric environment around the phenolic hydroxyl and amino(cyclopropyl)methyl groups than the inverted arrangement. In structurally related bromophenol carbonic anhydrase inhibitor series, halogen positional isomerism has been documented to produce Ki value differences exceeding an order of magnitude among otherwise identical scaffolds [1]. The target compound also differs from 2-[amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol (CAS: 1337266-69-9), which shares the regioisomeric pattern of the (R)-enantiomer but lacks stereochemical specification .
| Evidence Dimension | Halogen substitution pattern (positional regioisomerism) |
|---|---|
| Target Compound Data | Br at C4, Cl at C6; CAS 1822628-38-5 |
| Comparator Or Baseline | Comparator 1: Br at C6, Cl at C4; CAS 1213217-03-8 (R-enantiomer) . Comparator 2: Br at C6, Cl at C4; CAS 1337266-69-9 (unspecified stereochemistry) . |
| Quantified Difference | Structural difference: halogen atomic position swap (para vs. ortho relative to OH); quantitative biological potency difference not yet reported for these specific isomers. |
| Conditions | Structural comparison based on vendor catalog data (ChemicalBook, leyan.com); biological activity context inferred from related bromophenol series (Boztas et al., 2019, J. Med. Chem. 2015) [1][2]. |
Why This Matters
For procurement in SAR programs, the 4-Br/6-Cl pattern may confer distinct electronic effects on phenol acidity (pKa) and hydrogen-bond donor/acceptor capacity relative to the 6-Br/4-Cl regioisomer, potentially altering binding affinity and selectivity profiles against targets such as carbonic anhydrase isoforms.
- [1] Boztaş, M.; Çetinkaya, Y.; Gülçin, İ.; Menzek, A. Synthesis and carbonic anhydrase isoenzymes I, II, IX, and XII inhibitory effects of dimethoxybromophenol derivatives incorporating cyclopropane moieties. J. Med. Chem. 2015, 58 (2), 640-650. DOI: 10.1021/jm501573b. View Source
- [2] Boztas, M.; Taslimi, P.; Yavari, M. A.; Gulcin, I.; Sahin, E.; Menzek, A. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorg. Chem. 2019, 89, 103017. DOI: 10.1016/j.bioorg.2019.103017. View Source
